molecular formula C15H11BrClN3O2S B2723116 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1097884-96-2

4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Numéro de catalogue: B2723116
Numéro CAS: 1097884-96-2
Poids moléculaire: 412.69
Clé InChI: FDRNQAWHCTUTPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a synthetic chemical scaffold designed for advanced research and drug discovery. This compound integrates a 1,2,3-triazole core with distinct benzenesulfonyl and aryl substituents, a structural motif recognized for its significant potential in medicinal chemistry . The simultaneous presence of the 4-bromobenzenesulfonyl and 4-chlorophenyl groups on the triazole ring is intended to enhance biological activity and modulate physicochemical properties, making it a valuable intermediate for generating novel bioactive molecules. Compounds featuring the 4-sulfonyl-1,2,3-triazole structure have been identified as promising scaffolds with diverse bioactivities, including serving as potent antagonists for specific receptors and demonstrating potential as antibacterial and antifungal agents . The structural features of this reagent make it a compelling candidate for probing cancer biology pathways. Research on analogous triazole compounds has shown the ability to induce reactive oxygen species (ROS) and trigger autophagy-dependent apoptosis in cancer cells, suggesting a potential mechanism of action that could be explored with this derivative . Furthermore, structurally related triazole derivatives have been reported to exhibit anticonvulsant properties by modulating the protective action of classical antiepileptic drugs in preclinical models . This product is offered exclusively for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key building block in synthetic chemistry programs or as a probe for investigating new biochemical mechanisms in areas including oncology, infectious diseases, and central nervous system disorders.

Propriétés

IUPAC Name

4-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)14-8-2-11(16)3-9-14)18-19-20(10)13-6-4-12(17)5-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRNQAWHCTUTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselective Triazole Formation

The CuAAC reaction is the most widely employed method for constructing 1,4-disubstituted triazoles. For the target compound, the protocol involves:

  • Alkyne Component : 4-Bromobenzenesulfonylacetylene or its protected derivative.
  • Azide Component : 4-Chlorophenyl azide, synthesized via diazotization of 4-chloroaniline followed by sodium azide treatment.

Reaction Conditions :

  • Catalyst: Cu(I)Cl (5–10 mol%) in a 1:1 mixture of DMF/H₂O.
  • Temperature: Room temperature to 50°C.
  • Yield: 70–85%.

Mechanistic Insights :
Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate. The azide undergoes 1,3-dipolar cycloaddition, yielding the 1,4-regioisomer exclusively.

Table 1: Optimization of CuAAC Parameters
Parameter Optimal Value Impact on Yield
Catalyst Loading 7.5 mol% Cu(I)Cl Maximizes TOF
Solvent DMF/H₂O (1:1) Enhances solubility
Reaction Time 12–18 h Completes conversion
Azide Purity >95% Reduces side products

Multicomponent Oxidative Sulfonylation-Cyclization

One-Pot Synthesis from Aromatic Ketones

A three-component strategy avoids pre-functionalized alkynes/azides:

  • Components :
    • Aromatic ketone (e.g., acetophenone derivatives for methyl substitution).
    • Sodium 4-bromobenzenesulfinate.
    • 4-Chlorophenyl azide.

Reaction Conditions :

  • Catalyst: Cu(II)Cl₂ (10 mol%) under aerobic conditions.
  • Solvent: Ethanol at 60°C.
  • Yield: 65–78%.

Advantages :

  • Direct introduction of sulfonyl and methyl groups.
  • Avoids handling hazardous azides separately.

Limitations :

  • Requires strict stoichiometric control to prevent oligomerization.
Table 2: Comparative Analysis of Multicomponent vs. CuAAC
Metric Multicomponent CuAAC
Step Economy One-pot Two-step
Hazardous Intermediates Fewer Azide handling
Scalability Moderate High
Regioselectivity >90% 1,4-product 100% 1,4-product

Post-Synthetic Sulfonylation

Sequential Functionalization

For substrates sensitive to oxidative conditions, sulfonylation is performed after triazole formation:

  • Triazole Core Synthesis :
    • CuAAC between 4-chlorophenyl azide and propargyl alcohol.
    • Methylation at C5 using methyl iodide/K₂CO₃.
  • Sulfonylation :
    • React with 4-bromobenzenesulfonyl chloride in presence of Et₃N.
    • Solvent: Dichloromethane at 0°C to room temperature.

Yield : 60–70% overall (two steps).

Challenges :

  • Competitive sulfonation at N1 necessitates protecting groups.
  • Purification complexity due to sulfonyl chloride byproducts.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances highlight ball-milling techniques for triazole formation:

  • Conditions :
    • Cu(I)Cl (5 mol%), 4-bromobenzenesulfonylacetylene, 4-chlorophenyl azide.
    • Milling time: 2 h.
    • Yield: 68%.

Advantages :

  • Eliminates solvent waste.
  • Reduces reaction time by 50% compared to solution-phase methods.

Analytical and Optimization Data

Spectroscopic Validation

  • ¹H NMR :
    • Triazole H: δ 8.05–8.15 (s, 1H).
    • Aromatic protons: δ 7.60–7.85 (m, 8H).
    • Methyl group: δ 2.45 (s, 3H).
  • HRMS : [M+H]⁺ calculated for C₁₅H₁₁BrClN₃O₂S: 412.69; found: 412.70.

Reaction Scale-Up Challenges

  • Pilot-Scale CuAAC :
    • 50 g scale resulted in 10% yield drop due to heat dissipation issues.
    • Solved via segmented flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The triazole ring can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-(4-aminobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole.

    Oxidation Products: Sulfone derivatives like 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole sulfone.

    Reduction Products: Sulfide derivatives like 4-(4-bromobenzenesulfanyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains and fungi. For instance:

  • Study Findings : In vitro evaluations have demonstrated that derivatives of similar triazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with the synthesis of essential cellular components or disruption of membrane integrity .
  • Case Study : One study synthesized a series of thiazol-2-yl derivatives based on a similar structure, which displayed effective antimicrobial activity against several pathogens, suggesting that modifications to the triazole framework can enhance efficacy against resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. The compound’s structure allows it to interact with cancer cell lines effectively:

  • Study Findings : Research has indicated that compounds similar to 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) cells. These studies typically employ assays such as the Sulforhodamine B assay to quantify cell viability post-treatment .
  • Case Study : A recent study focused on 4-(4-bromophenyl)-thiazol-2-amines found that certain derivatives exhibited potent anticancer activity, highlighting the importance of structural modifications in enhancing therapeutic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of triazole compounds with target proteins involved in cancer progression and microbial resistance:

  • Docking Insights : These computational studies provide insights into how the compound might interact with specific receptors or enzymes, allowing researchers to optimize chemical structures for improved biological activity .

Summary Table of Applications

Application TypeTarget Organism/Cell LineActivity ObservedReference
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaSignificant inhibition
AnticancerMCF7 (breast cancer)Cytotoxic effects observed
AnticancerVarious cancer cell linesInhibition of proliferation

Mécanisme D'action

The mechanism of action of 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein-Ligand Interactions: It can form stable complexes with proteins, altering their function and activity.

    Cellular Pathways: The compound may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Isostructural Analogs

Compounds 4 (4-(4-chlorophenyl)-2-[...]-thiazole) and 5 (4-(4-fluorophenyl)-2-[...]-thiazole) from –3 are isostructural, sharing identical crystal packing (triclinic, P 1̄) but differing in halogen substituents (Cl vs. Br). Similarly, the target compound’s bromo and chloro groups may induce minor conformational adjustments in crystal lattices while maintaining overall isostructurality.

Table 1: Structural Parameters of Halogen-Substituted Triazoles

Compound Halogen (X) Crystal System Space Group Intermolecular Contacts Reference
Target Compound Br, Cl Not reported Not reported Likely π-stacking, halogen bonds N/A
Compound 4 (Cl) Cl Triclinic P 1̄ C–H···π, halogen-π
Compound 5 (Br) Br Triclinic P 1̄ Br···C, π-π interactions

Sulfonyl-Containing Derivatives

The benzenesulfonyl group in the target compound is structurally analogous to 3-(benzenesulfonyl)-5-(4-bromo-2,3-dichlorophenyl)-4H-1,2,4-triazole (). Sulfonyl groups enhance molecular rigidity and solubility, critical for pharmacokinetic properties. SCXRD studies of such derivatives often reveal planar triazole cores with sulfonyl oxygen atoms participating in hydrogen bonding, as seen in ’s LCMS and NMR data .

Pharmacological Comparisons

Enzyme Inhibition and Binding Affinity

In , a triazole derivative with a 4-chloronaphthalenyl group exhibited high binding energy (-12.19 kcal/mol) against inosine-5′-monophosphate dehydrogenase (IMPDH), a target for anticancer and antimicrobial agents. The target compound’s benzenesulfonyl and chlorophenyl groups may similarly engage in hydrophobic interactions and hydrogen bonding with enzyme active sites. By contrast, compounds lacking electron-withdrawing substituents (e.g., ethyl α-bromocyclopropaneacetate) showed reduced binding efficacy .

Anticancer Activity

highlights 1,3,4-thiadiazole-triazole hybrids (e.g., compounds 91 and 92 ) with bromophenyl and chlorophenyl groups exhibiting potent activity against breast cancer (MDA-MB-231). The target compound’s halogenated aryl groups align with structure-activity relationship (SAR) trends, where electron-withdrawing substituents enhance cytotoxicity by stabilizing ligand-receptor interactions .

Characterization Techniques

SCXRD remains the gold standard for structural elucidation of triazoles (–3, 9), with software suites like SHELXL () and WinGX () enabling precise refinement. For the target compound, NMR would resolve the methyl (δ ~2.5 ppm) and aromatic protons, while IR would confirm sulfonyl S=O stretches (~1212 cm⁻¹) .

Activité Biologique

The compound 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H13BrClN3O2S\text{C}_{15}\text{H}_{13}\text{BrClN}_3\text{O}_2\text{S}

Key Features:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Bromobenzenesulfonyl Group: Enhances lipophilicity and potential receptor interactions.
  • Chlorophenyl Group: May contribute to biological activity through interactions with various biological targets.

The biological activity of 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in inflammatory responses and cancer progression .
  • Antimicrobial Activity: Triazoles are often investigated for their antifungal properties. Preliminary studies indicate that this compound may exhibit activity against certain fungal strains, although further research is needed to establish its efficacy.
  • Anticancer Properties: The sulfonamide moiety may enhance the compound's ability to disrupt cancer cell signaling pathways. Studies have indicated that related compounds can induce apoptosis in cancer cells through various mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionCCR2 and CCR9 inhibition
AntimicrobialPotential antifungal activity
AnticancerInduction of apoptosis in tumor cells

Case Studies

Several studies have investigated the biological activity of triazoles similar to 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole:

  • Study on CCR Receptor Inhibition: A study published in Pharmaceutical Research demonstrated that related sulfonamide derivatives effectively inhibited CCR2 and CCR9 receptors, suggesting that similar mechanisms may apply to the target compound .
  • Antifungal Activity Assessment: Research conducted on various triazole derivatives revealed promising antifungal effects against Candida species. The structure-activity relationship indicated that modifications in the sulfonyl group could enhance antifungal potency .
  • Cancer Cell Apoptosis Induction: In vitro studies have shown that triazole compounds can trigger apoptosis in breast cancer cells via mitochondrial pathways. The presence of electron-withdrawing groups like bromine and chlorine may enhance this effect .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole?

The compound can be synthesized via multi-step routes involving:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chlorides.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. For example, the 4-chlorophenyl group shows distinct aromatic proton splitting patterns (δ ~7.3–7.5 ppm), while the triazole proton appears as a singlet (δ ~8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).
  • Elemental Analysis : Validate C, H, N, S, and halogen content .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges are typical?

  • Methodology : Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Key steps include:
  • Growing high-quality crystals via slow evaporation (e.g., from DMSO/ethanol).
  • Addressing disorder in sulfonyl or triazole groups using restraints and constraints .
    • Challenges :
  • Crystal twinning or weak diffraction due to flexible substituents (e.g., benzenesulfonyl groups).
  • Anisotropic displacement parameters for bromine/chlorine atoms; refine with SHELXL’s ISOR command .
    • Validation : Check data-to-parameter ratios (>15:1) and R-factors (<0.05) .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Experimental Design :
  • Synthesize analogs with variations in substituents (e.g., replacing bromine with chlorine or methyl groups).
  • Test in bioassays (e.g., antimicrobial, anticancer) using standardized protocols (e.g., MIC assays, MTT cytotoxicity) .
    • Data Analysis :
  • Compare activity trends using tables (example below):
Substituent (R)Bioactivity (IC₅₀, μM)Membrane Permeability (LogP)
4-Bromophenyl12.3 ± 1.23.8
4-Chlorophenyl18.9 ± 2.13.5
4-Methylphenyl25.6 ± 3.04.1
  • Key Insight : Bulky electron-withdrawing groups (e.g., bromine) enhance activity by improving target binding .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).
  • MD Simulations : Run GROMACS simulations (50 ns) to assess stability of ligand-protein complexes in aqueous environments.
  • Validation : Cross-validate with experimental IC₅₀ values and mutagenesis studies .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

  • Case Example : Discrepancy in triazole ring conformation (X-ray vs. NMR).
  • Resolution : Perform DFT calculations (e.g., Gaussian09) to compare energy-minimized structures with experimental data.
  • Experimental Verification : Re-examine crystal packing effects or solvent-induced conformational changes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.